

Introduction: The Critical Role of Purity in a Versatile Synthetic Intermediate

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Compound of Interest

Compound Name:	4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one
CAS No.:	161798-25-0
Cat. No.:	B067124

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4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one (CAS No: 161798-25-0) is a key bifunctional molecule within the coumarin class of compounds.^{[1][2]} Its structure, featuring a reactive bromomethyl group and a phenolic hydroxyl group on the coumarin core, makes it an invaluable intermediate in medicinal chemistry and materials science.^[1] The bromomethyl moiety serves as a potent electrophile for nucleophilic substitution, enabling the covalent attachment of the coumarin scaffold to a wide array of substrates.^[1] Furthermore, coumarin derivatives are renowned for their fluorescence properties, positioning this compound as a precursor for fluorescent probes and labels for HPLC and biological imaging applications.^{[1][3]}

Given its role as a foundational building block, the purity of **4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one** is not merely a quality metric but a prerequisite for the successful synthesis of downstream targets. Impurities can introduce unforeseen side reactions, complicate purification processes, and compromise the biological or photophysical properties of the final products. This guide provides a comprehensive framework for the rigorous purity assessment of this compound, detailing the underlying principles, actionable protocols, and data interpretation strategies for the core analytical techniques employed in modern pharmaceutical and chemical research.

Physicochemical and Spectroscopic Profile

A foundational understanding of the compound's properties is essential for developing and interpreting analytical methods.

Property	Value	Source
Molecular Formula	C ₁₀ H ₇ BrO ₃	[1][2][4]
Molecular Weight	255.06 g/mol	[1][2]
Monoisotopic Mass	253.95786 Da	[2][4]
Appearance	White powder	[1]
¹ H-NMR (DMSO-d ₆)	See NMR Section for details	[1]
FT-IR (KBr, cm ⁻¹)	1698 (C=O), 1620, 1600 (C=C)	[1]

Understanding Potential Impurities: A Synthesis-Based Approach

The most probable impurities are process-related, stemming from the typical synthetic route: a Pechmann condensation of resorcinol and a β -ketoester to form 7-hydroxy-4-methyl-2H-chromen-2-one, followed by radical bromination of the 4-methyl group.[1][5]

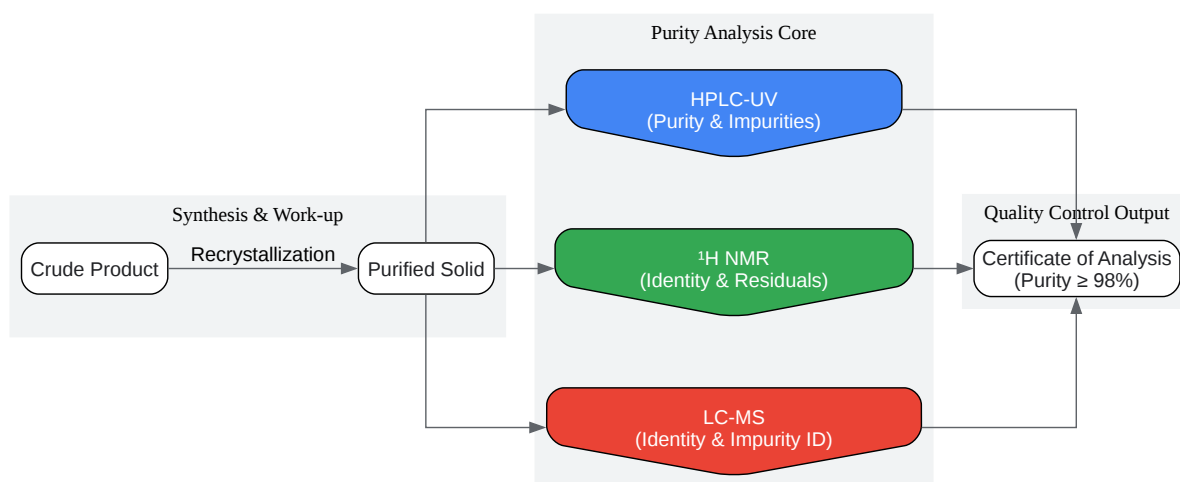
Key Potential Impurities:

- Starting Material: 7-hydroxy-4-methyl-2H-chromen-2-one (incomplete bromination).
- Over-brominated Species: 4-(Dibromomethyl)-7-hydroxy-2H-chromen-2-one.
- Solvent Residues: Residuals from reaction and recrystallization solvents (e.g., ethanol).
- Degradants: Hydrolysis of the bromomethyl group to a hydroxymethyl group.

A robust analytical strategy must be capable of separating and quantifying these potential contaminants from the main compound.

Orthogonal Purity Assessment: A Multi-Technique Strategy

No single analytical technique can provide a complete purity profile. Therefore, an orthogonal approach, utilizing methods with different separation and detection principles, is mandated for a comprehensive assessment. The workflow below outlines this integrated strategy.



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Caption: Integrated workflow for the purity assessment of **4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one**.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity

Principle & Rationale: Reversed-phase HPLC (RP-HPLC) is the primary technique for determining the purity of small organic molecules. It separates compounds based on their differential partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.^{[6][7]} Its high resolving power makes it ideal for separating the target compound from closely related process impurities. UV detection is highly effective due to the strong chromophore of the coumarin ring system.

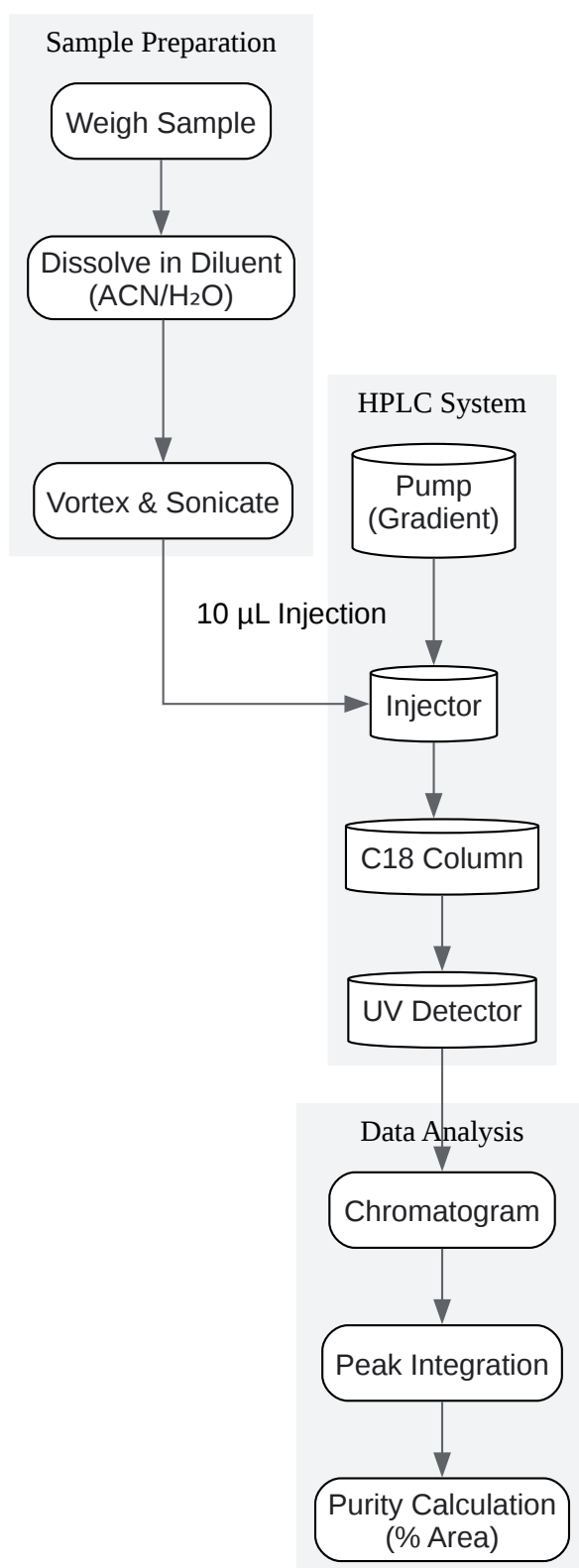
Step-by-Step HPLC Protocol

- Mobile Phase Preparation:
 - Solvent A: HPLC-grade water with 0.1% Formic Acid. (Formic acid is MS-compatible and improves peak shape).
 - Solvent B: HPLC-grade acetonitrile with 0.1% Formic Acid.
 - Filter both solvents through a 0.22 μm membrane filter and degas thoroughly.
- Standard and Sample Preparation:
 - Diluent: Acetonitrile/Water (50:50 v/v).
 - Standard Stock Solution: Accurately weigh ~5 mg of reference standard and dissolve in 50.0 mL of diluent to achieve a concentration of 100 $\mu\text{g/mL}$.
 - Sample Solution: Prepare the sample to be tested at the same concentration (100 $\mu\text{g/mL}$) in the diluent.
- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 150 x 4.6 mm, 5 μ m	Standard for small molecule separation, providing good resolution.
Mobile Phase	Gradient Elution	To ensure elution of both polar and nonpolar impurities.
Gradient	0-20 min: 30% B to 95% B	A broad gradient to capture a wide range of potential impurities.
20-25 min: Hold at 95% B	To wash out any strongly retained compounds.	
25.1-30 min: Return to 30% B	Column re-equilibration.	
Flow Rate	1.0 mL/min	A typical flow rate for a 4.6 mm ID column.
Column Temp.	30 $^{\circ}$ C	For reproducible retention times.
Injection Vol.	10 μ L	Balances sensitivity with potential for peak overload.
Detection	UV at 226 nm or 320 nm	Coumarins have strong absorbance in these regions. [7]

Data Interpretation

- **Identity:** The retention time of the major peak in the sample chromatogram should match that of the reference standard.
- **Purity:** Calculate the area percentage of the main peak relative to the total area of all peaks detected. A purity level of $\geq 98\%$ is common for high-quality intermediates.
- **Impurity Profiling:** Peaks other than the main peak represent impurities. The unbrominated starting material, being more polar, is expected to elute earlier than the product.



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Caption: Step-by-step workflow for HPLC purity analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirming Identity and Structure

Principle & Rationale: NMR spectroscopy provides unambiguous structural information by probing the chemical environment of atomic nuclei (primarily ^1H). It is unparalleled for confirming the compound's identity and can be used to detect and quantify impurities, especially those with distinct proton signals, such as residual solvents or the starting material.

[8]

Step-by-Step ^1H NMR Protocol

- Instrumentation: A high-resolution NMR spectrometer (400 MHz or higher) is recommended for clear signal dispersion.[5][8]
- Sample Preparation:
 - Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6). DMSO- d_6 is an excellent choice as it effectively solubilizes the compound and the phenolic -OH proton is typically observed as a broad singlet.
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - Acquire a standard ^1H NMR spectrum.
 - Ensure the spectral width covers the range of -1 to 12 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation

The spectrum should be consistent with the known structure of **4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one**.

Proton Assignment	Expected Chemical Shift (δ , ppm)	Multiplicity	Integration
CH ₂ Br	~4.8 - 5.0 (Predicted, literature shows 2.490 ppm which is unusually low and may be a typo)	Singlet (s)	2H
C3-H	~8.2	Singlet (s)	1H
Aromatic H	~6.9 - 7.0	Doublet (d)	2H
Aromatic H	~7.6 - 7.7	Doublet (d)	2H
7-OH	>10.0	Broad Singlet (br s)	1H

Note: The literature value of 2.490 ppm for the CH₂Br protons is highly anomalous and likely incorrect, as benzylic protons adjacent to a bromine are expected much further downfield (~4.5-5.0 ppm).[1] The value of ~2.4 ppm is characteristic of the starting material, 7-hydroxy-4-methyl-2H-chromen-2-one.[5]

- Purity Check:
 - Starting Material: Look for a sharp singlet around δ 2.4 ppm, corresponding to the methyl group of 7-hydroxy-4-methyl-2H-chromen-2-one.[5]
 - Residual Solvents: Check for characteristic peaks of common solvents (e.g., ethanol: triplet at ~1.06 ppm, quartet at ~3.45 ppm).
 - Other Impurities: Any unassigned peaks should be investigated and integrated to estimate their levels relative to the main compound.

Mass Spectrometry (MS): Unambiguous Molecular Weight Verification

Principle & Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive confirmation of the molecular weight, which is a critical identity

test. When coupled with a separation technique like LC (LC-MS), it becomes a powerful tool for identifying unknown impurities by their molecular weight.

Step-by-Step LC-MS Protocol

- **Instrumentation:** An LC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight) with an Electrospray Ionization (ESI) source.
- **Sample Preparation:** Prepare a dilute solution of the sample (~10 µg/mL) using the same mobile phase conditions as the HPLC method to ensure compatibility.
- **Data Acquisition:**
 - Acquire data in both positive and negative ion modes to maximize the chance of observing a clear molecular ion.
 - Scan a mass range that comfortably brackets the expected molecular weight (e.g., m/z 100-500).

Data Interpretation

The presence of bromine results in a characteristic isotopic pattern. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance (50.7% and 49.3%, respectively). This means the molecular ion will appear as a pair of peaks (M and M+2) of roughly equal intensity, separated by 2 Da.

Adduct	Ionization Mode	Calculated m/z [M] ⁺ (⁷⁹ Br)	Calculated m/z [M+2] ⁺ (⁸¹ Br)
[M+H] ⁺	ESI Positive	254.9651	256.9631
[M+Na] ⁺	ESI Positive	276.9471	278.9450
[M-H] ⁻	ESI Negative	252.9506	254.9485

Data derived from PubChem and common adduct calculations.[4]

- Purity Check: The base peak in the mass spectrum should correspond to one of the expected adducts of the target molecule. Other detected masses can be tentatively identified as impurities. For example, a peak at m/z 191.0390 $[M+H]^+$ would strongly suggest the presence of the unbrominated starting material ($C_{11}H_{10}O_3$).

Conclusion

The purity analysis of **4-(Bromomethyl)-7-hydroxy-2H-chromen-2-one** demands a multi-faceted, orthogonal approach. RP-HPLC serves as the primary tool for quantitative purity determination, while 1H NMR provides irrefutable structural confirmation and detects specific impurities like starting materials and residual solvents. Mass spectrometry offers definitive molecular weight verification and is indispensable for impurity identification. By systematically applying these techniques as described in this guide, researchers, scientists, and drug development professionals can ensure the quality and integrity of this critical synthetic intermediate, thereby guaranteeing the reliability and reproducibility of their subsequent research and development efforts.

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